An In-depth Technical Guide to 3-Chloro-4-nitro-2-naphthalenecarboxylic acid: Physicochemical Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to 3-Chloro-4-nitro-2-naphthalenecarboxylic acid: Physicochemical Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Chloro-4-nitro-2-naphthalenecarboxylic acid, a substituted naphthalene derivative of interest in medicinal and materials chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from analogous structures and employs computational prediction tools to offer a detailed profile. The guide covers its fundamental physicochemical properties, proposes a viable synthetic route, discusses its expected chemical reactivity, and explores its potential applications, particularly in the realm of drug discovery. Standardized experimental protocols for the determination of its key physicochemical characteristics are also provided to facilitate further research and validation of the predicted data.
Introduction
3-Chloro-4-nitro-2-naphthalenecarboxylic acid (C₁₁H₆ClNO₄, Molar Mass: 251.62 g/mol ) is a polyfunctionalized aromatic compound incorporating a naphthalene core, a carboxylic acid group, a chloro substituent, and a nitro group. The strategic placement of these functional groups on the naphthalene scaffold suggests a unique electronic and steric profile, making it a potentially valuable intermediate for the synthesis of more complex molecules. The presence of the nitro group, a known pharmacophore and a versatile synthetic handle, combined with the carboxylic acid moiety, which can participate in various biological interactions and chemical transformations, makes this compound a compelling subject for investigation in drug design and materials science.[1][2] This guide aims to provide a foundational understanding of this molecule, stimulating further empirical investigation into its properties and applications.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a compound is paramount for its application in research and development. In the absence of experimentally determined data for 3-Chloro-4-nitro-2-naphthalenecarboxylic acid, the following properties have been predicted using established computational models. It is crucial to note that these are theoretical estimations and require experimental validation.
| Property | Predicted Value/Information |
| Molecular Formula | C₁₁H₆ClNO₄ |
| Molecular Weight | 251.62 g/mol |
| CAS Number | 498546-34-2 |
| Appearance | Expected to be a crystalline solid, likely pale yellow to brown in color, characteristic of many nitroaromatic compounds. |
| Melting Point | Prediction tools suggest a melting point in the range of 220-240 °C . This is a rough estimation and can be influenced by crystalline structure and purity.[3][4] |
| Boiling Point | Predicted to be above 400 °C , though likely to decompose before boiling under atmospheric pressure. |
| Solubility | Predicted to have low solubility in water and non-polar organic solvents, with moderate solubility in polar organic solvents such as ethanol, acetone, and DMSO.[5][6][7][8] |
| pKa | The carboxylic acid proton is predicted to have a pKa in the range of 2.5-3.5 , indicating it is a relatively strong organic acid.[9][10][11][12] |
Structure:
Caption: Chemical structure of 3-Chloro-4-nitro-2-naphthalenecarboxylic acid.
Proposed Synthesis
Proposed Synthetic Pathway:
Caption: Proposed synthetic route for 3-Chloro-4-nitro-2-naphthalenecarboxylic acid.
Causality behind Experimental Choices:
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Diazotization: The initial step involves the conversion of the primary aromatic amine of 3-amino-2-naphthalenecarboxylic acid into a diazonium salt. This is a standard and highly efficient method for introducing a good leaving group (N₂) onto an aromatic ring, which can then be substituted.[13]
-
Sandmeyer Reaction: The subsequent replacement of the diazonium group with a chlorine atom is proposed via a Sandmeyer reaction using copper(I) chloride. This is a well-established and reliable method for the synthesis of aryl chlorides from diazonium salts.
-
Nitration: The final step is the introduction of a nitro group onto the naphthalene ring. The directing effects of the existing chloro and carboxylic acid groups will influence the position of nitration. Both are deactivating, meta-directing groups on a benzene ring. However, on a naphthalene system, the electronics are more complex. The nitration is anticipated to occur at the C4 position, which is activated by the naphthalene ring system and influenced by the steric and electronic effects of the adjacent substituents.
Expected Chemical Reactivity
The reactivity of 3-Chloro-4-nitro-2-naphthalenecarboxylic acid is governed by its three functional groups and the aromatic naphthalene core.
-
Carboxylic Acid Group: This group can undergo typical reactions such as esterification, amidation, and reduction to the corresponding alcohol. Its acidity also allows for salt formation. The carboxylic acid functionality is often crucial for the biological activity of many drugs, as it can act as a hydrogen bond donor and acceptor and can be ionized at physiological pH.[14][15]
-
Nitro Group: The nitro group is a strong electron-withdrawing group, which deactivates the naphthalene ring towards electrophilic aromatic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution, particularly at positions ortho and para to it. The nitro group itself can be readily reduced to an amino group, providing a key synthetic handle for further functionalization.[13][16]
-
Chloro Group: The chlorine atom is a deactivating but ortho-, para-directing substituent in electrophilic aromatic substitution. It is generally unreactive towards nucleophilic substitution unless activated by strongly electron-withdrawing groups, such as the adjacent nitro group.
-
Naphthalene Core: The fused aromatic ring system provides a rigid scaffold and influences the electronic properties of the substituents. The reactivity of the naphthalene core itself towards further substitution will be significantly reduced due to the presence of the deactivating chloro, nitro, and carboxylic acid groups.
Potential Applications
Given its structural features, 3-Chloro-4-nitro-2-naphthalenecarboxylic acid holds potential in several areas of research and development:
-
Drug Discovery: As a scaffold, it can be elaborated into a variety of derivatives. The nitro group can be reduced to an amine, which can then be acylated, alkylated, or used to form heterocyclic rings. The carboxylic acid can be converted to esters or amides. These modifications could lead to the discovery of novel compounds with a range of biological activities. Nitro-containing compounds have been investigated for their potential as antibacterial, antifungal, and anticancer agents.[2]
-
Materials Science: Substituted naphthalenecarboxylic acids have been used as ligands for the synthesis of metal-organic frameworks (MOFs) and coordination polymers.[17] The specific substitution pattern of the title compound could lead to novel materials with interesting structural and functional properties.
-
Synthetic Intermediate: Its polyfunctionality makes it a valuable building block for the synthesis of complex organic molecules, including dyes, pigments, and other specialty chemicals.
Experimental Protocols
The following are detailed, step-by-step methodologies for the determination of the key physicochemical properties of 3-Chloro-4-nitro-2-naphthalenecarboxylic acid. These protocols are designed to be self-validating and are based on standard laboratory practices.
6.1. Melting Point Determination
This protocol describes the determination of the melting point range using a capillary melting point apparatus, a standard technique for assessing the purity of a crystalline solid.[17]
Caption: Workflow for melting point determination.
6.2. Solubility Determination (Shake-Flask Method)
The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound in a given solvent.[13]
-
Preparation of a Saturated Solution: Add an excess amount of 3-Chloro-4-nitro-2-naphthalenecarboxylic acid to a known volume of the test solvent (e.g., water, ethanol, DMSO) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials to pellet the excess solid.
-
Sample Analysis: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Quantification: Determine the concentration by comparing the analytical response to a calibration curve prepared with known concentrations of the compound.
6.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
-
¹H NMR Spectroscopy: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
-
¹³C NMR Spectroscopy: A ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule, providing information about the carbon skeleton.
6.4. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule. A small amount of the solid sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory. Expected characteristic absorption bands include:
-
~3000 cm⁻¹ (broad): O-H stretch of the carboxylic acid.
-
~1700 cm⁻¹: C=O stretch of the carboxylic acid.
-
~1550 and ~1350 cm⁻¹: Asymmetric and symmetric N-O stretches of the nitro group.
-
Aromatic C-H and C=C stretching and bending vibrations in the fingerprint region.
6.5. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electrospray ionization (ESI) would be a suitable technique for this compound. The mass spectrum is expected to show a molecular ion peak [M-H]⁻ at m/z 250.98, corresponding to the deprotonated molecule, and potentially fragment ions resulting from the loss of small molecules like CO₂ or NO₂.
Conclusion
3-Chloro-4-nitro-2-naphthalenecarboxylic acid is a multifaceted molecule with significant potential as a synthetic intermediate in drug discovery and materials science. While a comprehensive experimental characterization is still required, this technical guide provides a robust foundation of its predicted physicochemical properties, a plausible synthetic strategy, and an overview of its expected reactivity and potential applications. The detailed experimental protocols included herein are intended to guide future research efforts to validate the predicted data and unlock the full potential of this intriguing compound.
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